molecular formula C8H11N3O4S B2858175 N,N-dimethyl-N'-(3-nitrophenyl)sulfamide CAS No. 82936-48-9

N,N-dimethyl-N'-(3-nitrophenyl)sulfamide

Cat. No.: B2858175
CAS No.: 82936-48-9
M. Wt: 245.25
InChI Key: NEDZHLALERRIPP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(3-nitrophenyl)sulfamide is a chemical compound with the molecular formula C8H11N3O4S and a molecular weight of 245.259 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N'-(3-nitrophenyl)sulfamide typically involves the reaction of 3-nitroaniline with dimethylsulfamoyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N'-(3-nitrophenyl)sulfamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of this compound oxide.

  • Reduction: Reduction reactions can produce N,N-Dimethyl-N'-(3-aminophenyl)sulfamide.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-N'-(3-nitrophenyl)sulfamide has several scientific research applications across different fields:

  • Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N'-(3-nitrophenyl)sulfamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-Dimethyl-N'-(3-nitrophenyl)sulfamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include N,N-Dimethyl-N'-(4-nitrophenyl)sulfamide and N,N-Dimethyl-N'-(2-nitrophenyl)sulfamide. These compounds differ in the position of the nitro group on the phenyl ring, which can affect their reactivity and biological activity.

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Properties

IUPAC Name

1-(dimethylsulfamoylamino)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-10(2)16(14,15)9-7-4-3-5-8(6-7)11(12)13/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDZHLALERRIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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